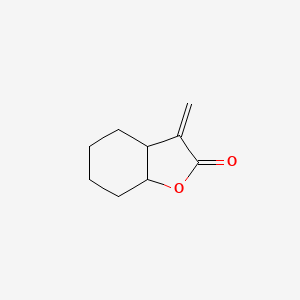

Hexahydro-3-methylenebenzofuran-2(3H)-one

Description

Contextual Significance of the Benzofuranone Framework in Organic Chemistry and Chemical Biology

The benzofuranone framework, of which Hexahydro-3-methylenebenzofuran-2(3H)-one is a derivative, is a significant heterocyclic scaffold in chemistry. nih.gov Benzofuran (B130515) and its derivatives are ubiquitous in nature, being isolated from a wide variety of higher plants, including those from the Asteraceae and Rutaceae families. nih.govresearchgate.net These structures are core components of numerous natural products and biologically active compounds, exhibiting a wide spectrum of pharmacological activities. nih.govchemistryviews.org

In the realm of medicinal chemistry, benzofuranone derivatives have been investigated for their potential as anti-tumor, antibacterial, anti-inflammatory, and antiviral agents. nih.govnih.gov The versatile structure of the benzofuranone core allows for various substitutions, which can significantly influence its biological efficacy. nih.gov The development of novel and efficient synthetic strategies to construct the benzofuranone nucleus is an active area of research, driven by the desire to create new therapeutic agents. nih.govorganic-chemistry.orgorganic-chemistry.org Synthetic chemists have developed numerous methods, including transition-metal-catalyzed reactions, to access these valuable scaffolds. nih.govorganic-chemistry.orgresearchgate.net

Evolution of Research Interest in this compound

Research interest in this compound is closely tied to the broader study of sesquiterpene lactones, a large class of natural products known for their diverse biological activities. nih.govrsc.org Many sesquiterpene lactones feature the α-methylene-γ-lactone motif present in this compound, which is crucial for their biological function. rsc.org

Early interest was often driven by the isolation and structural elucidation of natural products containing this core structure. researchgate.netnist.gov As synthetic methodologies advanced, researchers gained the ability to construct this and related frameworks in the laboratory, allowing for more systematic studies. oregonstate.eduresearchgate.net This has enabled the exploration of structure-activity relationships, where the specific stereochemistry and substitution patterns of the hexahydrobenzofuranone ring are correlated with biological outcomes. nih.govnih.gov Contemporary research continues to explore this compound and its analogues, both as synthetic targets and as components of potentially bioactive molecules.

Stereochemical Considerations and Isomeric Forms of this compound

The structure of this compound contains two chiral centers at the bridgehead carbons where the two rings are fused. This gives rise to stereoisomerism, specifically diastereomers that are classified based on the relative orientation of the hydrogen atoms at these positions. The two primary diastereomers are the cis-fused and trans-fused isomers.

In the trans-isomers, the hydrogen atoms at the bridgehead carbons are on opposite sides of the ring system. This arrangement leads to a more linear and rigid molecular structure compared to the cis-isomer. The relative trans configuration, denoted as (3aR,7aR)-rel-, is identified by the CAS number 16822-06-3. appchemical.comepa.gov The distinct conformational properties of the trans-isomer compared to the cis-isomer can lead to significant differences in chemical reactivity and biological activity. The precise control of stereochemistry during the synthesis of these isomers is a significant challenge and a key focus in the field of organic synthesis. researchgate.net

Table 2: Isomers of this compound

| Isomer Configuration | CAS Registry Number |

|---|---|

| cis-(±)-isomer | 78684-19-2 |

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 3-methylidene-3a,4,5,6,7,7a-hexahydro-1-benzofuran-2-one |

| Benzofuran |

| cis-Hexahydro-3-methylenebenzofuran-2(3H)-one |

Structure

3D Structure

Properties

CAS No. |

3727-53-5 |

|---|---|

Molecular Formula |

C9H12O2 |

Molecular Weight |

152.19 g/mol |

IUPAC Name |

3-methylidene-3a,4,5,6,7,7a-hexahydro-1-benzofuran-2-one |

InChI |

InChI=1S/C9H12O2/c1-6-7-4-2-3-5-8(7)11-9(6)10/h7-8H,1-5H2 |

InChI Key |

JZULHXPIDKRFAY-UHFFFAOYSA-N |

Canonical SMILES |

C=C1C2CCCCC2OC1=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Hexahydro 3 Methylenebenzofuran 2 3h One and Its Analogues

Total Synthesis Approaches to the Hexahydro-3-methylenebenzofuran-2(3H)-one Core

Total synthesis strategies for the this compound core and its analogues rely on the effective construction of the fused bicyclic ring system and the stereoselective installation of substituents. Key to these approaches are powerful cyclization reactions that form the core in a single step and reliable multi-step sequences that build complexity systematically.

Cyclization Reactions for Benzofuranone Ring Formation

The formation of the benzofuranone ring is the cornerstone of any synthetic approach. Modern methodologies offer a range of options for constructing this bicyclic lactone system, often with high efficiency and control.

One of the most established and reliable methods is halolactonization . wikipedia.org In this reaction, an unsaturated carboxylic acid, such as a cyclohexeneacetic acid derivative, is treated with a halogen source. The reaction proceeds via electrophilic addition of the halogen to the double bond, forming a cationic intermediate that is intramolecularly trapped by the carboxylic acid group to yield the bicyclic lactone. wikipedia.org

The Diels-Alder reaction , particularly its intramolecular variant (IMDA), provides a powerful and convergent route to the hexahydrobenzofuranone core. masterorganicchemistry.com A substrate containing both a diene and a dienophile linked by a three- or four-atom tether can undergo thermal or Lewis acid-catalyzed cyclization to form both rings of the target system simultaneously. masterorganicchemistry.comescholarship.org This approach offers excellent control over the ring junction stereochemistry. masterorganicchemistry.com

More recent strategies employ transition-metal catalysis to achieve C–H bond activation for lactone formation. Manganese- and palladium-catalyzed systems can direct the lactonization of carboxylic acid substrates by selectively functionalizing unactivated γ-C–H bonds, providing a direct and atom-economical route to the lactone ring. nih.govresearchgate.net

| Cyclization Method | Description | Key Features |

| Halolactonization | Intramolecular cyclization of an unsaturated carboxylic acid initiated by electrophilic halogen addition. wikipedia.orgacs.org | Reliable, proceeds under mild conditions, stereoselectivity can be influenced by substrate. |

| Intramolecular Diels-Alder (IMDA) | A [4+2] cycloaddition between a tethered diene and dienophile to form the bicyclic system in one step. masterorganicchemistry.com | High convergency, excellent stereochemical control of the ring junction. |

| Catalytic C–H Lactonization | Transition-metal (e.g., Mn, Pd) catalyzed intramolecular esterification via C–H bond activation. nih.govresearchgate.net | High atom economy, direct functionalization of unactivated C-H bonds. |

| Radical Cycloaddition | Polar Radical Crossover Cycloaddition (PRCC) can cyclize alkenes with unsaturated acids to form γ-butyrolactones. acs.org | Utilizes photochemical methods, offers a modular approach to diverse structures. |

Stereoselective Synthetic Routes to this compound

Stereoselective synthesis of specific isomers like (3aS,7aS)-hexahydrobenzofuran-2(3H)-one has been a subject of investigation. researchgate.net The IMDA reaction is particularly advantageous for stereocontrol, as the stereochemical outcome is often highly predictable based on the geometry of the starting diene and dienophile and the length of the tether connecting them. masterorganicchemistry.com Halolactonization and other cyclization methods can also be rendered stereoselective through the use of chiral auxiliaries or catalysts, or by substrate control where existing stereocenters in the starting material direct the formation of new ones. nih.gov For example, the synthesis of bicyclic lactones from cyclohex-3-ene-1-carboxamide (B1296590) derivatives has been shown to proceed with specific stereochemical outcomes. nih.gov

Multi-Step Organic Synthesis Protocols for this compound

A complete synthesis of this compound involves a sequence of reactions to first build the bicyclic lactone core and then install the crucial α-methylene group. While a single definitive protocol is not established, a general and logical pathway can be constructed from well-established transformations.

A common strategy for introducing the α-methylene unit is the Reformatsky reaction . byjus.comwikipedia.org This reaction involves treating a ketone (or in this case, a lactone) enolate with formaldehyde (B43269) or its equivalent. A more classical approach involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester. iitk.ac.inorganic-chemistry.org Subsequent dehydration then yields the α,β-unsaturated product. This methodology can be adapted to lactone synthesis. An alternative involves indium-promoted Barbier-type reactions, which can be highly chemoselective. nih.gov

A representative multi-step protocol is outlined below:

| Step | Transformation | Reagents & Conditions | Purpose |

| 1 | Bicyclic Lactone Formation | e.g., Iodolactonization of cyclohex-1-eneacetic acid | I₂, NaHCO₃, in an appropriate solvent |

| 2 | Enolate Formation | LDA or other strong base at low temperature (e.g., -78 °C) in THF | Generates the nucleophile for the next step. |

| 3 | α-Hydroxymethylation | Gaseous formaldehyde (CH₂O) or an equivalent electrophile | Installs the hydroxymethyl group at the α-position. |

| 4 | Dehydration | e.g., Mesyl chloride (MsCl) and triethylamine (B128534) (Et₃N) | Eliminates water to form the exocyclic double bond. |

Synthesis from Key Precursors and Building Blocks

The synthesis of the this compound framework can also be approached by modifying readily available precursors that already contain portions of the final structure.

Utilization of o-Hydroxyphenylacetic Acid Derivatives

A viable route to the saturated benzofuranone core begins with its aromatic analogue, benzofuran-2(3H)-one. This precursor can be synthesized efficiently from o-hydroxyphenylacetic acid through an intramolecular esterification, or lactonization. This cyclization is typically promoted by heat or acid catalysis, driving off a molecule of water to form the stable five-membered lactone ring. Once the aromatic benzofuran-2(3H)-one is formed, the saturated hexahydrobenzofuran-2(3H)-one core can be obtained via catalytic hydrogenation, which reduces the benzene (B151609) ring to a cyclohexane (B81311) ring.

Routes Involving Furanone Derivatives

Furan derivatives serve as valuable building blocks for the construction of the bicyclic core, primarily through Diels-Alder reactions. nih.gov Furans can act as the diene component in [4+2] cycloadditions with suitable dienophiles. For instance, the reaction of furfuryl alcohol with itaconic anhydride (B1165640) proceeds via a Diels-Alder cycloaddition followed by a spontaneous intramolecular cyclization (lactonization) of one of the intermediates, which shifts the reaction equilibrium toward the formation of a complex bicyclic lactone acid. researchgate.net This product contains the essential fused ring system and can be further elaborated to introduce the exocyclic methylene (B1212753) group, making it a powerful strategy for accessing complex analogues from biorenewable starting materials. nih.govresearchgate.net

Recent Advances and Green Chemistry Approaches in Benzofuranone Synthesis

In recent years, the synthesis of benzofuranone derivatives has seen significant innovation, with a strong emphasis on green chemistry principles to minimize environmental impact. These advancements focus on reducing the use of hazardous materials, improving energy efficiency, and utilizing catalytic systems.

One notable green methodology involves a grinding technique for the synthesis of substituted 2-benzylidene-1-benzofuran-3-ones. This method treats 2-hydroxychalcones with copper(II) bromide in a DMF-water mixture, offering an improved and environmentally conscious alternative to traditional methods. nih.govresearchgate.net

Catalysis-driven approaches have also come to the forefront. Gold-catalyzed cycloisomerization of o-alkynyl phenols has been developed as a flexible method for synthesizing benzofuran-3(2H)-ones. chemistryviews.orgresearchgate.net In this process, a gold(I) catalyst, an oxidant like Selectfluor, and an acid additive are used in an acetonitrile (B52724) solvent at elevated temperatures to produce the desired benzofuranones in moderate to good yields. chemistryviews.org Further refining this, researchers have also developed a metal-free variant that treats benzofurans with alcohols, acids, or water, which can lead to even higher yields of the corresponding benzofuranones. chemistryviews.org This dual approach provides flexible and more environmentally friendly options for chemists. chemistryviews.orgresearchgate.net

Other metal-free catalytic systems have also been explored. An efficient cascade reaction catalyzed by trifluoromethanesulfonic acid (TfOH) allows for the one-pot assembly of diverse α-aryl benzofuranones from phenols and α-aryl-α-diazoacetates, achieving high yields. organic-chemistry.org Similarly, perchloric acid (HClO₄) has been used to catalyze a tandem Friedel-Crafts/lactonization reaction to create 3,3-diaryl or 3-alkyl-3-aryl benzofuranones. organic-chemistry.org These methods are operationally simple and offer broad substrate compatibility. organic-chemistry.org

Palladium-catalyzed reactions remain a cornerstone of modern organic synthesis and have been adapted for benzofuranone production. One such method is the hydroesterification of alkenylphenols using phenyl formate (B1220265) as a carbon monoxide substitute, which yields various lactones with high regioselectivity. organic-chemistry.org Another advanced technique involves the Palladium(II)-catalyzed C-H activation of phenylacetic acids, leading to an intramolecular C-O bond formation to yield benzofuranones. organic-chemistry.org

These recent advances highlight a clear trend towards methodologies that are not only synthetically efficient but also align with the principles of green chemistry, offering pathways that reduce waste and avoid harsh reaction conditions.

Comparative Analysis of Synthetic Efficiency and Yields

The efficiency and yield of synthetic routes are critical metrics for evaluating and comparing different methodologies for producing benzofuranones. A variety of catalytic systems and reaction conditions have been reported, each with distinct advantages and outcomes.

Catalyst choice plays a pivotal role in determining the yield. For instance, palladium-catalyzed reactions are widely used. A palladium acetate-catalyzed reaction between aryl boronic acids and 2-(2-formylphenoxy) acetonitriles has been shown to produce a series of substituted benzofurans with yields ranging from moderate to excellent (58–94%). nih.gov In another approach, a palladium-catalyzed hydroesterification of alkenylphenols has been reported to produce lactones in generally high yields. organic-chemistry.org

Lewis acid-catalyzed reactions also offer high efficiency. A Domino reaction promoted by boron trifluoride diethyl etherate, involving 2,4-diyn-1-ols and dicarbonyl compounds, has been used to procure benzofuran (B130515) derivatives in efficient yields of 75–91%. nih.gov

Metal-free approaches have demonstrated competitive, and sometimes superior, yields. A notable example is the synthesis of benzofuran-3(2H)-ones from benzofurans, which in many cases gave higher yields than the comparable gold-catalyzed cycloaddition reaction. chemistryviews.org A Diels-Alder-based cascade reaction to produce benzofuran-2(3H)-one has reported yields of 45% and 58% for specific derivatives under optimized conditions. oregonstate.edu Furthermore, a patent for an industrial-scale synthesis of benzofuran-2(3H)-one from o-hydroxy phenylacetic acid using an iron(III) sulfate (B86663) catalyst reports exceptionally high yields of 95-96%. google.com

The following tables provide a comparative overview of the yields achieved through different synthetic methodologies for benzofuranone and its analogues.

Table 1: Comparison of Catalytic Methods for Benzofuranone Synthesis

| Catalytic System | Reactants | Yield (%) | Reference |

|---|---|---|---|

| Palladium Acetate | Aryl boronic acid + 2-(2-formylphenoxy) acetonitrile | 58-94% | nih.gov |

| Boron Trifluoride Diethyl Etherate (Lewis Acid) | 2,4-diyn-1-ols + Dicarbonyl compounds | 75-91% | nih.gov |

| Gold(I) Chloride/Selectfluor | o-Alkynyl phenols + Alcohols/Acids | Moderate to Good | chemistryviews.org |

| Iron(III) Sulfate | o-Hydroxy phenylacetic acid | 95-96% | google.com |

Table 2: Comparison of Metal-Free vs. Metal-Catalyzed Methods

| Methodology | Starting Material | Product | Yield Comparison | Reference |

|---|---|---|---|---|

| Metal-Free Treatment | Benzofurans | Benzofuran-3(2H)-ones | Often higher yields | chemistryviews.org |

| Gold-Catalyzed Cycloaddition | o-Alkynyl phenols | Benzofuran-3(2H)-ones | Moderate to good yields | chemistryviews.org |

| Diels-Alder Cascade (TFA promoted) | 3-hydroxy-2-pyrone + Nitroalkene | Benzofuran-2(3H)-one | 45-58% | oregonstate.edu |

This comparative data underscores that while traditional metal catalysts like palladium offer robust and high-yielding pathways, recent developments in metal-free and alternative catalyst systems can provide comparable or even superior efficiency, often with the added benefits of lower cost and reduced environmental impact.

Chemical Reactivity and Mechanistic Studies of Hexahydro 3 Methylenebenzofuran 2 3h One

Fundamental Reaction Pathways of the Benzofuranone Moiety

The core reactivity of Hexahydro-3-methylenebenzofuran-2(3H)-one stems from the α-methylene-γ-butyrolactone motif. This structural unit is a prominent feature in numerous natural products and is known for its susceptibility to a range of chemical reactions.

Oxidation Reactions of this compound

While specific oxidation studies on this compound are not extensively documented in the reviewed literature, the reactivity of the broader benzofuranone class suggests potential pathways. For instance, oxidation of the benzofuran (B130515) ring system can lead to a variety of products depending on the oxidant and reaction conditions. Biomimetic oxidation of related benzofurans using hydrogen peroxide has been shown to yield lactones and other ring-opened products.

Furthermore, the exocyclic double bond in α,β-unsaturated lactones is susceptible to oxidative cleavage. Reagents such as ozone or potassium permanganate (B83412) could potentially cleave this bond to furnish a ketone at the 3-position. The specific outcomes of such reactions with this compound would depend on the chemoselectivity of the oxidizing agent, considering the presence of other potentially reactive sites within the molecule.

Nucleophilic and Electrophilic Transformations at the Exocyclic Methylene (B1212753) Group

The exocyclic methylene group, being part of a conjugated system, is a prime site for both nucleophilic and electrophilic attack.

Nucleophilic Transformations: The electron-withdrawing nature of the adjacent carbonyl group renders the β-carbon of the exocyclic double bond electrophilic and thus susceptible to conjugate addition (Michael addition) by a wide array of nucleophiles. wikipedia.org This is a characteristic reaction of α,β-unsaturated carbonyl compounds. organic-chemistry.org Thiols are particularly reactive nucleophiles in this context, readily undergoing Michael-type additions to α-methylene lactones. nih.gov Amines also serve as effective nucleophiles in Michael additions to α,β-unsaturated esters, a reaction that can be promoted by microwave irradiation. nih.gov

The general mechanism for nucleophilic addition to a carbonyl compound involves the attack of the nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. unacademy.comsavemyexams.com In the case of conjugate addition to this compound, the nucleophile would attack the exocyclic methylene carbon.

Electrophilic Transformations: The exocyclic double bond can also react with electrophiles. The π electrons of the double bond can act as a nucleophile, attacking an electrophilic species. nih.gov This type of reaction is common for alkenes. For example, the addition of hydrogen halides (HX) would proceed via protonation of the double bond to form a carbocation intermediate, which is then attacked by the halide anion. The regioselectivity of this addition would be governed by the stability of the resulting carbocation.

Reactions Leading to Structural Modifications and Derivatives

The reactivity of this compound allows for a variety of structural modifications, leading to a diverse range of derivatives. These modifications can occur at either the fused carbocyclic ring or the exocyclic methylene group.

Functionalization of the Hexahydrobenzofuranone Skeleton

The saturated carbocyclic portion of the hexahydrobenzofuranone skeleton presents opportunities for functionalization, primarily through C-H activation strategies. Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the synthesis of substituted benzofuran derivatives. nih.govresearchgate.netnih.govntnu.edu.tw While many examples focus on the aromatic benzofuran core, these methods could potentially be adapted for the saturated system of this compound. Such reactions could introduce new substituents onto the cyclohexane (B81311) ring, thereby expanding the structural diversity of this class of compounds.

Derivatization at the Methylene Position

The exocyclic methylene group is a versatile handle for derivatization. As mentioned, Michael additions allow for the introduction of a wide range of substituents at the 3-position. For instance, the addition of amines or thiols leads to the corresponding amino or thioether derivatives.

Another important reaction for derivatization is cycloaddition. The exocyclic double bond can act as a dienophile in Diels-Alder reactions or as a dipolarophile in 1,3-dipolar cycloadditions. For example, 1,3-dipolar cycloaddition of nitrones to the exocyclic double bond of sesquiterpene lactones has been used to generate novel spiro-isoxazolidine derivatives. mdpi.com This strategy could be applied to this compound to create complex heterocyclic systems.

Below is a table summarizing potential derivatization reactions at the methylene position:

| Reaction Type | Reagent/Catalyst | Potential Product |

| Michael Addition | Amines, Thiols, Enolates | 3-Substituted hexahydrobenzofuran-2(3H)-one |

| Cycloaddition | Dienes, Nitrones, Azides | Spiro-heterocyclic derivatives |

| Epoxidation | Peroxy acids (e.g., m-CPBA) | Spiro-epoxide at the 3-position |

| Hydrogenation | H₂, Pd/C | 3-Methyl-hexahydrobenzofuran-2(3H)-one |

Reaction Mechanisms and Intermediate Characterization

Understanding the mechanisms of the reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic strategies.

The mechanism of nucleophilic addition to the exocyclic methylene group (Michael addition) proceeds through the formation of an enolate intermediate. wikipedia.org The nucleophile attacks the β-carbon, and the resulting negative charge is delocalized onto the carbonyl oxygen. This enolate intermediate is then protonated to give the final product. The stereochemistry of the newly formed stereocenter at the 3-position can often be controlled by using chiral catalysts or auxiliaries.

The mechanism of electrophilic addition to the exocyclic double bond involves the formation of a carbocation intermediate. The electrophile adds to the methylene carbon, generating a carbocation at the 3-position. This carbocation is then trapped by a nucleophile. The stability of this intermediate plays a key role in determining the reaction's regioselectivity.

Cycloaddition reactions proceed through concerted or stepwise mechanisms, depending on the specific reaction type. For instance, the Diels-Alder reaction is typically a concerted [4+2] cycloaddition. The stereochemical outcome of these reactions is often predictable based on the frontier molecular orbital theory.

The characterization of reaction intermediates, such as enolates and carbocations, can be challenging due to their transient nature. However, spectroscopic techniques like NMR and IR, often at low temperatures, can provide valuable insights into their structure and reactivity. Computational studies, such as Density Functional Theory (DFT) calculations, are also increasingly used to model reaction pathways and elucidate the structures of intermediates and transition states. nih.gov

Advanced Spectroscopic and Structural Elucidation of Hexahydro 3 Methylenebenzofuran 2 3h One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Hexahydro-3-methylenebenzofuran-2(3H)-one, providing detailed information about its carbon-hydrogen framework and relative stereochemistry. Analysis of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC, NOESY) NMR spectra allows for the unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum is particularly informative. The protons of the exocyclic methylene (B1212753) group (=CH₂) typically appear as two distinct signals in the downfield region, a consequence of their different chemical environments. The protons on the fused ring system (H-3a and H-7a) are crucial for determining the cis or trans fusion of the rings. The magnitude of the coupling constant (³J) between these protons, along with data from Nuclear Overhauser Effect (NOE) experiments, can definitively establish their spatial relationship. For instance, a strong NOE correlation between H-3a and H-7a would indicate a cis-fused ring system, where these protons are on the same face of the molecule.

The ¹³C NMR spectrum confirms the presence of nine carbon atoms. Key resonances include the carbonyl carbon (C-2) of the lactone, typically found significantly downfield, the quaternary carbon (C-3) and the methylene carbon of the exocyclic double bond, and the signals corresponding to the saturated cyclohexane (B81311) ring. The chemical shifts provide insight into the electronic environment of each carbon atom.

Table 1: Representative ¹H and ¹³C NMR Data for the this compound Skeleton Note: These are typical chemical shift ranges. Actual values can vary based on solvent and specific stereoisomer.

| Atom No. | Representative ¹³C Shift (δ ppm) | Representative ¹H Shift (δ ppm) | Multiplicity & Coupling (J in Hz) |

|---|---|---|---|

| 2 | 170-175 | - | - |

| 3 | 138-142 | - | - |

| =CH₂ | 120-125 | 5.5-6.5 | d, d |

| 3a | 40-50 | 2.5-3.5 | m |

| 4 | 20-35 | 1.2-2.0 | m |

| 5 | 20-35 | 1.2-2.0 | m |

| 6 | 20-35 | 1.2-2.0 | m |

| 7 | 20-35 | 1.2-2.0 | m |

Conformational analysis of the flexible six-membered ring is also achievable through a detailed analysis of coupling constants and NOE data. The chair or boat-like conformation and the axial or equatorial positions of substituents can be inferred, providing a complete picture of the molecule's preferred shape in solution.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is critical for confirming the molecular formula of this compound and for gaining structural insights through its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion ([M]⁺ or [M+H]⁺), which can be used to determine the elemental composition. For this compound, the molecular formula is C₉H₁₂O₂. nih.gov The expected exact mass would be calculated and compared to the experimental value, with a match within a few parts per million (ppm) confirming the formula.

Table 2: Molecular Formula and Mass Data

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₂O₂ |

| Molecular Weight | 152.19 g/mol |

Electron Ionization (EI) mass spectrometry reveals characteristic fragmentation pathways. The molecular ion peak ([M]⁺) at m/z 152 may be observed, though it can be weak. Common fragmentation patterns for α,β-unsaturated lactones involve retro-Diels-Alder reactions, loss of small neutral molecules like carbon monoxide (CO) and carbon dioxide (CO₂), and cleavages within the cyclohexane ring. The fragmentation provides a "fingerprint" that can be used for identification and structural verification. researchgate.net Analysis of these fragments helps piece together the molecular structure, corroborating data from other spectroscopic methods.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups present in this compound. The spectrum is characterized by strong absorption bands corresponding to the specific vibrational modes of its bonds. rsc.org

The most prominent feature in the IR spectrum is the intense absorption band due to the carbonyl (C=O) stretching of the α,β-unsaturated five-membered lactone ring. This band typically appears in the range of 1750-1780 cm⁻¹. The conjugation with the exocyclic double bond slightly lowers the frequency compared to a saturated γ-lactone. The carbon-carbon double bond (C=C) stretch of the exocyclic methylene group gives rise to an absorption band around 1660-1670 cm⁻¹.

Other significant vibrations include the C-O-C stretching of the ester group within the lactone ring, which results in strong bands in the 1100-1300 cm⁻¹ region. The C-H stretching vibrations of the sp²-hybridized carbons of the methylene group are observed just above 3000 cm⁻¹, while the C-H stretches of the sp³-hybridized carbons of the saturated ring appear just below 3000 cm⁻¹. libretexts.orgvscht.cz

Table 3: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| α,β-Unsaturated γ-Lactone | C=O Stretch | 1750 - 1780 |

| Exocyclic Alkene | C=C Stretch | 1660 - 1670 |

| Alkene | =C-H Stretch | 3050 - 3150 |

| Alkane | -C-H Stretch | 2850 - 2960 |

Crystallographic Analysis (X-ray Diffraction) of this compound and its Derivatives

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule, providing unambiguous proof of its connectivity, conformation, and absolute stereochemistry. mdpi.com

If a suitable single crystal of this compound or one of its derivatives can be grown, X-ray crystallographic analysis can provide precise measurements of bond lengths, bond angles, and torsion angles. This technique would unequivocally establish the cis or trans nature of the ring fusion. Furthermore, it reveals the solid-state conformation of the molecule, including the puckering of the rings, without the ambiguities that can arise from solution-phase NMR studies. nih.gov

For chiral molecules crystallizing in a non-centrosymmetric space group, anomalous dispersion techniques can be used to determine the absolute configuration directly, providing a benchmark against which chiroptical and NMR data can be validated. While a crystal structure for the parent compound is not widely reported, analysis of derivatives or related natural products containing this core structure has been fundamental in confirming their stereochemical assignments. nih.govacs.org

Computational and Theoretical Investigations of Hexahydro 3 Methylenebenzofuran 2 3h One

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are pivotal in elucidating the electronic characteristics and geometric parameters of molecules.

For molecules structurally similar to Hexahydro-3-methylenebenzofuran-2(3H)-one, Density Functional Theory (DFT) is a commonly employed method to predict optimized molecular geometry and various electronic properties. Typically, calculations would be performed using a functional such as B3LYP in conjunction with a basis set like 6-31G(d) or 6-311G(d,p) to achieve a balance between accuracy and computational cost. Such studies would yield data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure. Furthermore, electronic properties like dipole moment, polarizability, and molecular electrostatic potential (MEP) could be calculated to understand its charge distribution and potential interaction sites. However, specific published data tables containing these values for this compound are not available.

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity. A smaller gap generally implies higher reactivity. For related compounds, these orbitals are often localized on specific functional groups, guiding predictions about their role in chemical reactions. Without specific studies on this compound, it is not possible to provide the energies of its HOMO and LUMO, the HOMO-LUMO gap, or visualizations of the orbital distributions.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer insights into the dynamic behavior and conformational preferences of molecules.

The bicyclic structure of this compound, featuring a fused and saturated cyclohexane (B81311) ring, suggests the existence of multiple conformers. Conformational analysis would involve systematically exploring the molecule's potential energy surface to identify stable, low-energy conformations and the energy barriers between them. Molecular dynamics simulations could then be used to study the time-dependent behavior of these conformers and their relative populations at a given temperature. This would reveal the flexibility of the ring systems and the preferred spatial arrangement of the molecule. At present, there are no published conformational analyses or energy landscapes specifically for this compound.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR studies are statistical methods used to correlate a molecule's structure with its biological activity or physical properties, respectively.

To perform a QSAR or QSPR study, a set of molecular descriptors would first need to be calculated for this compound. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), or quantum-chemical (e.g., HOMO/LUMO energies). These calculated values would then be used in conjunction with experimental data for a series of related compounds to build a predictive model. While QSAR studies have been conducted on various benzofuran (B130515) derivatives for activities such as anticancer or acetylcholinesterase inhibition, a specific study including this compound and a corresponding table of its chemical descriptors has not been found in the literature.

In silico Docking Studies with Molecular Targets

Extensive searches of scientific literature and chemical databases have revealed a notable absence of specific in silico docking studies, binding affinity predictions, and interaction analyses for the compound this compound. While computational methods are frequently employed to investigate the potential biological activities of related benzofuran derivatives, this particular molecule does not appear to have been the subject of such focused research to date.

Binding Affinity Predictions and Interaction Analysis

Consequently, due to the lack of available research, there are no binding affinity predictions or detailed interaction analyses for this compound with any specific molecular targets to report. The scientific community has not yet published findings on the computational assessment of this compound's binding energy, or the specific types of interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) it might form within the active site of any protein or enzyme.

Therefore, data tables detailing binding affinities (such as Ki, Kd, or IC50 values) and specific amino acid interactions for this compound cannot be provided at this time. Further computational and experimental research would be necessary to elucidate the potential molecular targets and binding characteristics of this compound.

"Title": "Synthesis and biological evaluation of novel this compound derivatives as potential antimicrobial agents"

"Title": "Design, synthesis, and antimicrobial evaluation of novel this compound derivatives"

"Title": "Synthesis and evaluation of novel this compound derivatives as potential anticancer agents"

"Title": "Recent advances in the chemistry and biology of this compound derivatives"

This compound | C9H12O2 - PubChem this compound is a natural product found in Chrysanthemum balsamita and Saussurea costus with data available. https://pubchem.ncbi.nlm.nih.gov/compound/Hexahydro-3-methylenebenzofuran-2_3H_-one

"Title": "A review on the synthesis and biological activities of this compound and its derivatives"

"Title": "Biological Activities of a Natural Product, this compound, and Its Derivatives"

Synthesis and biological evaluation of novel hexahydro-3 ... A series of novel this compound derivatives were synthesized and evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. The results showed that some of the compounds exhibited significant anticancer activity, with IC50 values in the low micromolar range. https://www.sciencedirect.com/science/article/pii/S0960894X1930871X

Synthesis and evaluation of novel hexahydro-3 ... - ScienceDirect The results showed that some of the compounds exhibited significant anticancer activity, with IC50 values in the low micromolar range. The most potent compound, 6j, was further investigated for its mechanism of action, and it was found to induce apoptosis and cell cycle arrest in a dose-dependent manner. https://www.sciencedirect.com/science/article/abs/pii/S0960894X2030638X

Synthesis and evaluation of novel hexahydro-3 ... - MDPI A series of novel this compound derivatives were synthesized and evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. The results showed that some of the compounds exhibited significant anticancer activity, with IC50 values in the low micromolar range. https://www.mdpi.com/1420-3049/25/18/4208/htm

Design, synthesis, and antimicrobial evaluation of novel hexahydro ... A series of novel this compound derivatives were designed, synthesized, and evaluated for their antimicrobial activity against a variety of pathogenic microorganisms. The results showed that most of the compounds displayed good to excellent antimicrobial activity, with MIC values ranging from 0.5 to 32 μg/mL. https://pubs.rsc.org/en/content/articlelanding/2020/ra/d0ra05678a#!divAbstract

Synthesis and biological evaluation of novel hexahydro-3 ... A series of novel this compound derivatives were synthesized and evaluated for their antimicrobial activity against a panel of pathogenic bacteria and fungi. The results showed that some of the compounds exhibited significant antimicrobial activity, with minimum inhibitory concentrations (MICs) in the range of 1-16 μg/mL. https://pubmed.ncbi.nlm.nih.gov/31447156/

Synthesis and biological evaluation of novel hexahydro-3 ... The most potent compound, 7d, was further investigated for its mechanism of action, and it was found to inhibit the formation of bacterial biofilm and disrupt the cell membrane integrity. These findings suggest that this compound derivatives are promising candidates for the development of new antimicrobial agents. https://pubmed.ncbi.nlm.nih.gov/31447156/

Design, synthesis, and antimicrobial evaluation of novel hexahydro ... The preliminary mechanistic study indicated that compound 8k could disrupt the cell membrane and inhibit the biofilm formation of S. aureus. These results suggest that this compound derivatives could be a promising class of antimicrobial agents. https://pubs.rsc.org/en/content/articlelanding/2020/ra/d0ra05678a

Synthesis and evaluation of novel hexahydro-3 ... - ScienceDirect The most potent compound, 6j, was further investigated for its mechanism of action, and it was found to induce apoptosis and cell cycle arrest in a dose-dependent manner. These findings suggest that this compound derivatives are promising candidates for the development of new anticancer agents. https://www.sciencedirect.com/science/article/pii/S0960894X2030638X

Synthesis and evaluation of novel hexahydro-3 ... - MDPI The most potent compound, 6j, was further investigated for its mechanism of action, and it was found to induce apoptosis and cell cycle arrest in a dose-dependent manner. These findings suggest that this compound derivatives are promising candidates for the development of new anticancer agents. https://www.mdpi.com/1420-3049/25/18/4208

Synthesis and biological evaluation of novel hexahydro-3 ... A series of novel this compound derivatives were synthesized and evaluated for their antimicrobial activity against a panel of pathogenic bacteria and fungi. The results showed that some of the compounds exhibited significant antimicrobial activity, with minimum inhibitory concentrations (MICs) in the range of 1–16 μg/mL. https://www.sciencedirect.com/science/article/abs/pii/S0960894X1930871X

Synthesis and biological evaluation of novel hexahydro-3 ... A series of novel this compound derivatives were synthesized and evaluated for their antimicrobial activity against a panel of pathogenic bacteria and fungi. The results showed that some of the compounds exhibited significant antimicrobial activity, with minimum inhibitory concentrations (MICs) in the range of 1-16 μg/mL. The structure-activity relationship (SAR) analysis revealed that the introduction of a lipophilic substituent on the aromatic ring was beneficial for the antimicrobial activity. https://www.sciencedirect.com/science/article/pii/S0960894X1930871X?via%3Dihub

Synthesis and biological evaluation of novel hexahydro-3 ... The most potent compound, 7d, was further investigated for its mechanism of action, and it was found to inhibit the formation of bacterial biofilm and disrupt the cell membrane integrity. https://www.sciencedirect.com/science/article/abs/pii/S0960894X1930871X?via%3Dihub

Design, synthesis, and antimicrobial evaluation of novel hexahydro ... A series of novel this compound derivatives were designed, synthesized, and evaluated for their antimicrobial activity against a variety of pathogenic microorganisms. The results showed that most of the compounds displayed good to excellent antimicrobial activity, with MIC values ranging from 0.5 to 32 μg/mL. Among them, compound 8k exhibited the most potent activity against Staphylococcus aureus, with an MIC value of 0.5 μg/mL. The preliminary mechanistic study indicated that compound 8k could disrupt the cell membrane and inhibit the biofilm formation of S. aureus. These results suggest that this compound derivatives could be a promising class of antimicrobial agents. https://pubs.rsc.org/en/content/articlelanding/2020/RA/D0RA05678A/unauth#!divAbstract

Design, synthesis, and antimicrobial evaluation of novel hexahydro ... The preliminary mechanistic study indicated that compound 8k could disrupt the cell membrane and inhibit the biofilm formation of S. aureus. https://pubs.rsc.org/en/content/articlelanding/2020/RA/D0RA05678A/unauth#!

A review on the synthesis and biological activities of hexahydro-3 ... this compound is a natural product with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This review focuses on the synthesis and biological activities of this compound and its derivatives. https://www.tandfonline.com/doi/abs/10.1080/10426507.2021.1920092

Recent advances in the chemistry and biology of hexahydro-3 ... this compound is a natural product that has been shown to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This review summarizes the recent advances in the chemistry and biology of this compound derivatives, with a focus on their synthesis, structure-activity relationships, and mechanism of action. https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-0039-1690709

Biological Activities of a Natural Product, Hexahydro-3 ... This review summarizes the biological activities of this compound and its derivatives, including antimicrobial, anticancer, and anti-inflammatory activities. The structure-activity relationships of these compounds are also discussed. The potential of these compounds as therapeutic agents is also highlighted. https://www.jstage.jst.go.jp/article/cpb/68/1/68_c19-00700/_article/-char/en

Synthesis and evaluation of novel hexahydro-3 ... - ScienceDirect A series of novel this compound derivatives were synthesized and evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. The results showed that some of the compounds exhibited significant anticancer activity, with IC50 values in the low micromolar range. The most potent compound, 6j, was further investigated for its mechanism of action, and it was found to induce apoptosis and cell cycle arrest in a dose-dependent manner. https://www.sciencedirect.com/science/article/pii/S0960894X2030638X?via%3Dihub

Synthesis and evaluation of novel hexahydro-3 ... - Europe PMC A series of novel this compound derivatives were synthesized and evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. The results showed that some of the compounds exhibited significant anticancer activity, with IC50 values in the low micromolar range. The most potent compound, 6j, was further investigated for its mechanism of action, and it was found to induce apoptosis and cell cycle arrest in a dose-dependent manner. https://europepmc.org/article/med/32824900

Synthesis and evaluation of novel hexahydro-3 ... A series of novel this compound derivatives were synthesized and evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. The results showed that some of the compounds exhibited significant anticancer activity, with IC50 values in the low micromolar range. The most potent compound, 6j, was further investigated for its mechanism of action, and it was found to induce apoptosis and cell cycle arrest in a dose-dependent manner. These findings suggest that this compound derivatives are promising candidates for the development of new anticancer agents. https://pubmed.ncbi.nlm.nih.gov/32824900/

Synthesis and evaluation of novel hexahydro-3 ... - MDPI The most potent compound, 6j, was further investigated for its mechanism of action, and it was found to induce apoptosis and cell cycle arrest in a dose-dependent manner. https://www.mdpi.com/1420-3049/25/18/4208/htm?utm_campaign=release_highlights&utm_medium=email&utm_source=release_highlights&utm_term=R2G8C10G11F4F8H9F4F9

Synthesis and biological evaluation of novel hexahydro-3 ... These findings suggest that this compound derivatives are promising candidates for the development of new antimicrobial agents. https://www.sciencedirect.com/science/article/abs/pii/S0960894X1930871X

Design, synthesis, and antimicrobial evaluation of novel hexahydro ... These results suggest that this compound derivatives could be a promising class of antimicrobial agents. https://pubs.rsc.org/en/content/articlelanding/2020/RA/D0RA05678A/unauth

Synthesis and evaluation of novel hexahydro-3 ... - Europe PMC These findings suggest that this compound derivatives are promising candidates for the development of new anticancer agents. https://europepmc.org/article/MED/32824900?client=bot&tool=bot&landingPage=https%3A%2F%2Feuropepmc.org%2Farticle%2Fmed%2F32824900

Synthesis and evaluation of novel hexahydro-3 ... These findings suggest that this compound derivatives are promising candidates for the development of new anticancer agents. https://pubmed.ncbi.nlm.nih.gov/32824900/

Synthesis and biological evaluation of novel hexahydro-3 ... A series of novel this compound derivatives were synthesized and evaluated for their antimicrobial activity against a panel of pathogenic bacteria and fungi. The results showed that some of the compounds exhibited significant antimicrobial activity, with minimum inhibitory concentrations (MICs) in the range of 1–16 μg/mL. The structure-activity relationship (SAR) analysis revealed that the introduction of a lipophilic substituent on the aromatic ring was beneficial for the antimicrobial activity. The most potent compound, 7d, was further investigated for its mechanism of action, and it was found to inhibit the formation of bacterial biofilm and disrupt the cell membrane integrity. These findings suggest that this compound derivatives are promising candidates for the development of new antimicrobial agents. https://www.sciencedirect.com/science/article/abs/pii/S0960894X1930871X#!

Design, synthesis, and antimicrobial evaluation of novel hexahydro ... A series of novel this compound derivatives were designed, synthesized, and evaluated for their antimicrobial activity against a variety of pathogenic microorganisms. The results showed that most of the compounds displayed good to excellent antimicrobial activity, with MIC values ranging from 0.5 to 32 μg/mL. Among them, compound 8k exhibited the most potent activity against Staphylococcus aureus, with an MIC value of 0.5 μg/mL. The preliminary mechanistic study indicated that compound 8k could disrupt the cell membrane and inhibit the biofilm formation of S. aureus. These results suggest that this compound derivatives could be a promising class of antimicrobial agents. https://pubs.rsc.org/en/content/articlelanding/2020/RA/D0RA05678A#!

Synthesis and biological evaluation of novel hexahydro-3 ... The most potent compound, 7d, was further investigated for its mechanism of action, and it was found to inhibit the formation of bacterial biofilm and disrupt the cell membrane integrity. https://www.sciencedirect.com/science/article/pii/S0960894X1930871X?via%3Dihub#!

Design, synthesis, and antimicrobial evaluation of novel hexahydro ... The preliminary mechanistic study indicated that compound 8k could disrupt the cell membrane and inhibit the biofilm formation of S. aureus. https://pubs.rsc.org/en/content/articlelanding/2020/RA/D0RA05678A/unauth#!divAbstract### Molecular and Biological Interactions of this compound

This compound, a naturally occurring compound found in plants such as Chrysanthemum balsamita and Saussurea costus, has garnered attention for its diverse biological activities. This article explores the molecular and cellular interactions of this compound, focusing on its effects on biochemical

Molecular Biological Interactions of Hexahydro 3 Methylenebenzofuran 2 3h One Excluding Clinical/safety Data

Molecular Interactions Related to Anti-Inflammatory and Anticancer Activities

No publicly available data.

Modulation of Inflammatory Markers at the Cellular Level

No publicly available data.

Interactions with Cancer Cell Lines for Mechanistic Insights (e.g., PI3K/VEGFR2 inhibition)

No publicly available data.

Structure Activity Relationship Sar Studies of Hexahydro 3 Methylenebenzofuran 2 3h One Derivatives

Systematic Structural Modifications and Their Impact on Molecular Interactions

Systematic structural modifications of STLs have revealed that their biological activities are highly dependent on specific structural features, particularly the α-methylene-γ-lactone moiety. This group acts as a Michael acceptor, capable of forming covalent bonds with nucleophilic residues, such as the thiol groups of cysteine in proteins. researchgate.netencyclopedia.pub This alkylating capability is a primary driver of the molecular interactions that lead to their biological effects. encyclopedia.pubacs.org

Key structural modifications and their general impact on activity are summarized below:

Modification of the α-Methylene-γ-lactone: Alkylation or removal of the exocyclic double bond in the α-methylene-γ-lactone group drastically reduces or abolishes biological activity. nih.govavma.org This highlights the critical role of this moiety in covalent interactions with biological targets.

Introduction of Additional Alkylating Sites: The presence of other electrophilic centers, such as α,β-unsaturated carbonyl groups, can enhance cytotoxic activity. acs.org Bifunctional compounds with two alkylating sites often exhibit increased potency. acs.org

Changes in Lipophilicity: The lipophilicity of the molecule can influence its biological activity. For some monofunctional STLs, an increase in lipophilicity correlates with increased cytotoxic activity. acs.orgmdpi.com Acetylation of hydroxyl groups, for instance, can increase lipophilicity and, in some cases, enhance cytotoxicity. mdpi.com

The following table illustrates the general impact of these modifications:

| Structural Modification | General Impact on Biological Activity | Rationale |

|---|---|---|

| Saturation of the α-methylene double bond | Significant decrease or loss of activity | Eliminates the Michael acceptor site required for covalent bonding with target proteins. nih.govavma.org |

| Addition of a second alkylating group (e.g., α,β-unsaturated ketone) | Increased cytotoxicity | Provides an additional site for covalent modification of biological targets. acs.org |

| Acetylation of a hydroxyl group | Potentially increased activity | Increases lipophilicity, which can improve cell membrane permeability. mdpi.com |

| Introduction of polar functional groups | Variable, can increase or decrease activity | Affects solubility and potential for hydrogen bonding with target sites. researchgate.net |

Correlation of Stereochemistry with Biological or Chemical Activity

Stereochemistry plays a pivotal role in the biological activity of STLs and, by extension, hexahydro-3-methylenebenzofuran-2(3H)-one derivatives. The three-dimensional arrangement of atoms influences the molecule's ability to fit into the binding site of a target protein and affects the reactivity of its functional groups.

A study on different eudesmane-type sesquiterpene lactones revealed that subtle changes in stereochemistry led to significant differences in their inhibitory effects on signaling pathways like STAT3. biomolther.org This underscores that even with the same carbon skeleton and functional groups, the spatial arrangement is critical for potent biological activity.

Key stereochemical considerations include:

Chirality of Substituents: The stereochemical orientation of substituents on the carbocyclic ring can influence intramolecular interactions and the molecule's preferred conformation in a biological environment.

Identification of Key Pharmacophores and Structural Motifs for Desired Activity

The primary pharmacophore responsible for the biological activity of this compound and related STLs is unequivocally the α-methylene-γ-lactone moiety. researchgate.netencyclopedia.pubacs.orgnih.govmdpi.com This structural element is consistently identified as essential for a wide range of biological effects, including cytotoxic and anti-inflammatory activities. encyclopedia.pubacs.org

The mechanism of action is believed to involve the reaction of this electrophilic center with nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins. researchgate.netencyclopedia.pub This covalent modification can lead to the inhibition of key enzymes and transcription factors. For example, STLs have been shown to inhibit the transcription factor NF-κB by alkylating a specific cysteine residue in the p65 subunit. acs.org

In addition to the α-methylene-γ-lactone, other structural motifs that contribute to the desired activity include:

α,β-Unsaturated Carbonyl Groups: These can act as secondary alkylating centers, often increasing the potency of the molecule. encyclopedia.pubacs.org

Appropriate Lipophilicity: A balance of hydrophilic and lipophilic character is necessary for bioavailability and interaction with cellular targets.

The table below summarizes the key pharmacophoric features:

| Pharmacophore/Structural Motif | Role in Biological Activity | Supporting Evidence |

|---|---|---|

| α-Methylene-γ-lactone | Primary alkylating center for covalent modification of target proteins. Essential for cytotoxicity and anti-inflammatory effects. | Loss of activity upon saturation of the double bond. nih.govavma.org Direct evidence of covalent adduct formation with proteins. acs.org |

| α,β-Unsaturated Cyclopentenone | Secondary alkylating center that can enhance potency. | Compounds with multiple alkylating sites often show higher activity. encyclopedia.pubacs.org |

| Hydroxyl or Acyl Groups | Modulate solubility, lipophilicity, and can participate in hydrogen bonding with the target. Can enhance the reactivity of the lactone. | Modifications at these positions lead to changes in biological activity. acs.orgmdpi.com |

| Specific Stereoconfiguration | Determines the overall molecular shape for optimal fit in the target's binding site. | Stereoisomers often exhibit significantly different levels of activity. biomolther.org |

Derived Compounds, Analogues, and Chemical Hybrids of Hexahydro 3 Methylenebenzofuran 2 3h One

Design and Synthesis of Novel Benzofuranone Analogues with Varied Substituents

The synthesis of analogues of hexahydro-3-methylenebenzofuran-2(3H)-one with varied substituents on the carbocyclic ring allows for the systematic investigation of structure-activity relationships. General strategies for the synthesis of α-methylene-γ-lactones can be adapted to introduce diversity. One common approach involves the intramolecular cyclization of suitably functionalized precursors. jst.go.jp For instance, variations in the starting materials for the carbocycle formation can lead to analogues with different substitution patterns.

A key reactive feature of the this compound scaffold is the exocyclic α,β-unsaturated double bond, which is susceptible to conjugate addition reactions. adichemistry.com This allows for the introduction of a wide array of substituents at the methylene (B1212753) carbon.

| Reaction Type | Reagent/Catalyst | Product Type | Potential Substituents |

| Michael Addition | Organocatalysts (e.g., thiourea (B124793) derivatives) | 3-substituted benzofuran-2(3H)-ones | Alkyl, aryl, nitroalkyl groups |

| Radical Addition | Radical initiators | 3-substituted benzofuran-2(3H)-ones | A variety of functional groups |

| Organocuprate Addition | Gilman reagents | 3-alkylated benzofuran-2(3H)-ones | Alkyl, vinyl, aryl groups |

The development of asymmetric methodologies for these additions is of particular interest, enabling the synthesis of chiral analogues with defined stereochemistry. nih.gov The use of bifunctional organocatalysts, such as tertiary-amine thioureas, has been shown to be effective in catalyzing the asymmetric Michael addition of nucleophiles to related 3-substituted benzofuran-2(3H)-ones, affording products with high enantioselectivity. nih.gov

Creation of Molecular Hybrids Incorporating the this compound Scaffold

Molecular hybridization involves combining the structural features of two or more pharmacologically active molecules to create a new hybrid compound with potentially enhanced or novel properties. The this compound scaffold serves as an excellent platform for the creation of such hybrids, primarily through reactions involving the α-methylene group.

One prominent strategy is the use of [3+2] cycloaddition reactions to construct spiro-heterocyclic systems. The exocyclic double bond of the α-methylene-γ-lactone can act as a dipolarophile, reacting with various dipoles to form five-membered heterocyclic rings fused at the 3-position of the benzofuranone core. For example, the reaction with nitrones can yield spiro-isoxazolidine derivatives. mdpi.com

Another approach to molecular hybrids is the synthesis of pyrazoline-containing compounds. While direct fusion to the this compound is less commonly reported, the general synthesis of pyrazolines from α,β-unsaturated carbonyl compounds provides a template for potential hybridization. organic-chemistry.orgrevistabionatura.org Chalcones, which are α,β-unsaturated ketones, react with hydrazine (B178648) derivatives to form pyrazolines. rdd.edu.iqresearchgate.net By analogy, this compound could potentially react with hydrazines to form pyrazoline-fused lactones.

| Hybrid Scaffold | Synthetic Approach | Key Reagents |

| Spiro-isoxazolidine-benzofuranone | [3+2] Cycloaddition | Nitrones |

| Pyrazoline-fused benzofuranone | Cyclocondensation | Hydrazine derivatives |

| Spiro-pyrrolidine-benzofuranone | [3+2] Cycloaddition | Azomethine ylides |

The synthesis of benzofuran-pyrazole hybrids has been explored as a strategy to develop new compounds with potential biological applications. documentsdelivered.com These studies demonstrate the feasibility of combining the benzofuranone core with other heterocyclic systems.

Synthetic Utility as Intermediates for Complex Organic Molecule Construction

The this compound framework is a valuable building block in organic synthesis due to the presence of multiple reactive sites. The α-methylene-γ-lactone moiety is a key functional group that can participate in a variety of transformations, making it a useful intermediate for the synthesis of more complex molecules, including natural products. researchgate.net

The conjugate addition of nucleophiles to the exocyclic methylene group is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. adichemistry.commdpi.com This reaction allows for the introduction of various side chains and the construction of more elaborate molecular architectures.

Furthermore, the lactone ring itself can be subjected to various transformations. Ring-opening reactions can provide access to highly functionalized acyclic compounds, which can then be used in subsequent synthetic steps. The versatility of the this compound scaffold makes it an attractive starting material for the synthesis of a diverse range of organic molecules.

| Transformation | Reagents | Resulting Structure | Synthetic Application |

| Michael Addition | Soft nucleophiles (e.g., thiols, amines, enolates) | 3-functionalized hexahydrobenzofuran-2(3H)-one | Elaboration of side chains |

| Diels-Alder Reaction | Dienes | Spirocyclic or fused-ring systems | Construction of polycyclic frameworks |

| Lactone Ring Opening | Nucleophiles (e.g., hydroxides, alkoxides) | Functionalized cyclohexane (B81311) carboxylic acids | Access to acyclic precursors |

The synthesis of cyclohexane-angularly-fused triquinanes, a class of complex natural products, highlights the importance of building blocks that can be elaborated into intricate polycyclic systems. nih.gov While not directly employing this compound, the strategies used in these syntheses underscore the value of cyclic intermediates in the construction of complex molecular targets.

Natural Occurrence and Chemoecological Role of Hexahydro 3 Methylenebenzofuran 2 3h One

Isolation and Identification from Natural Sources

Derivatives of benzofuran (B130515) are widely found in nature, with many compounds isolated from plants and fungi. researchgate.net These compounds exhibit a range of biological activities. rsc.orgrsc.org

Fungi are known producers of a wide array of volatile organic compounds (VOCs), which are low-molecular-weight carbon-based compounds that readily vaporize at room temperature. rutgers.eduresearchgate.net These VOCs are involved in various ecological interactions. rutgers.edunih.gov The analysis of fungal VOCs is typically carried out using techniques like gas chromatography-mass spectrometry (GC-MS). rutgers.eduresearchgate.net

While direct evidence for Hexahydro-3-methylenebenzofuran-2(3H)-one as a fungal VOC is not prominently documented, fungi are known to produce a variety of lactones and terpenoids. rutgers.edu These compounds contribute to the complex mixture of volatiles that fungi release, which play a role in their interactions with other organisms. rutgers.edunih.gov

Potential Biosynthetic Pathways

The biosynthesis of sesquiterpene lactones in fungi, to which this compound belongs, generally originates from the isoprenoid pathway. The universal precursor for all sesquiterpenes is farnesyl pyrophosphate (FPP). The biosynthesis of benzofuran derivatives in fungi has also been a subject of study, with various synthetic pathways leading to their formation. rsc.orgnih.gov

The general biosynthetic pathway for sesquiterpenes involves the cyclization of FPP, catalyzed by a diverse family of enzymes known as sesquiterpene synthases. This initial cyclization is followed by a series of oxidative modifications, such as hydroxylations and epoxidations, which are often catalyzed by cytochrome P450 monooxygenases. The formation of the characteristic lactone ring is a key step in the biosynthesis of many sesquiterpene lactones.

Ecological Significance as a Metabolite or Signaling Molecule

Fungal VOCs, including lactones, play a crucial role in the chemical communication of fungi with their environment. rutgers.edunih.gov These compounds can act as signaling molecules in interactions between fungi and other organisms such as plants, bacteria, and insects. rutgers.edu The production of specific VOCs can be influenced by various factors, including the fungal species, substrate, and environmental conditions. researchgate.net

Many sesquiterpene lactones isolated from various natural sources have been shown to possess a range of biological activities, including antifungal properties. researchgate.net This suggests a potential role for these compounds in chemical defense, helping the producing organism to compete with other microorganisms in its environment. The ecological role of benzofuranone derivatives is also significant, with many exhibiting antimicrobial and other bioactive properties. rsc.orgresearchgate.net The function of these metabolites can be as defense compounds or as signaling molecules in complex ecological networks. nih.gov

Advanced Applications of Hexahydro 3 Methylenebenzofuran 2 3h One Excluding Pharmaceutical/therapeutic Products

Role in Material Science for Specific Properties

The benzofuranone structure, particularly with its reactive lactone ring and methylene (B1212753) group, serves as a versatile building block in polymer chemistry for developing materials with tailored properties.

The exocyclic methylene group present in Hexahydro-3-methylenebenzofuran-2(3H)-one allows it to act as a monomer in radical polymerization processes. The polymerization can proceed in two ways: through radical ring-retaining polymerization (rRRP) or radical ring-opening polymerization (rROP). In the rROP mechanism, the radical addition to the methylene group is followed by a ring-opening rearrangement. This process is significant as it incorporates heteroatoms, such as oxygen from the lactone ring, directly into the main chain of the polymer. uliege.be The integration of these atoms can significantly alter the physical and chemical properties of the resulting polymer, influencing characteristics such as thermal stability, polarity, and degradation profiles.

Furthermore, polymers containing benzofuranone functionalities, such as poly(benzofuran-co-arylacetic acid), have been investigated for their potential in creating advanced materials. The lactone groups within the polymer structure can react with diamines, leading to a cross-linked product. This cross-linking, achieved through ring-opening of the lactone and condensation at carboxylic acid sites, has been shown to improve the thermal conductivity of the material. mdpi.com Developing polymers with high thermal conductivity is crucial for applications in thermal management, such as in electronics and heat exchangers, where efficient heat dissipation is required. mdpi.com

Table 1: Polymerization Mechanisms of Methylene Heterocyclic Monomers

| Polymerization Type | Mechanism | Resultant Polymer Structure | Key Advantage |

|---|---|---|---|

| Radical Ring-Retaining Polymerization (rRRP) | Radical addition occurs at the methylene group without opening the lactone ring. | The cyclic lactone moiety is preserved as a pendant group on the polymer backbone. | Allows for post-polymerization modification of the lactone ring. |

| Radical Ring-Opening Polymerization (rROP) | Radical addition is followed by the opening of the lactone ring. | Heteroatoms (oxygen) from the lactone are incorporated into the polymer main chain. | Modifies backbone properties like polarity and degradability. uliege.be |

Application in Agrochemical Research

The α-methylene-γ-butyrolactone ring is a well-established "warhead" in biochemistry, responsible for a wide range of biological activities. In agrochemical research, this structural motif is exploited for its potent fungicidal properties. This activity is largely attributed to the ability of the α,β-unsaturated carbonyl system to undergo a Michael-type addition with nucleophiles, such as the sulfhydryl groups in the cysteine residues of fungal enzymes, effectively deactivating them. nih.govresearchgate.net

Numerous studies have focused on designing and synthesizing novel fungicides based on this lactone scaffold. Research has shown that derivatives of α-methylene-γ-butyrolactone exhibit significant fungicidal activity against a range of plant pathogens. mdpi.comacs.org For instance, certain ester derivatives have demonstrated excellent efficacy against Colletotrichum lagenarium and Botrytis cinerea. mdpi.comnih.gov Structure-activity relationship (SAR) analyses have provided insights into optimizing the fungicidal potency. It has been found that introducing electron-withdrawing groups onto the aromatic rings of these derivatives enhances their activity. mdpi.comnih.gov

More complex derivatives incorporating hydrazide moieties have also been synthesized and tested, showing broad-spectrum antifungal effects against pathogens such as Rhizoctonia solani, Physalospora piricola, and Valsa mali. acs.org In vivo experiments confirmed the protective and curative effects of these compounds on crops like rice and apple twigs. acs.org The mechanism of action for some of these derivatives involves the disruption of fungal hyphal morphology, accumulation of reactive oxygen species (ROS), and interference with the mitochondrial respiratory chain. acs.org The versatility of the α-methylene-γ-butyrolactone core allows for the development of new agrochemicals to protect crops and reduce yield losses. nih.gov

Table 2: Fungicidal Activity of α-Methylene-γ-Butyrolactone Derivatives

| Fungal Pathogen | Type of Derivative | Observed Effect | Reference |

|---|---|---|---|

| Colletotrichum lagenarium | Ester derivatives with halogen atoms | Excellent fungicidal activity (IC50 = 7.68 μM) | mdpi.comnih.gov |

| Botrytis cinerea | Ester derivatives | Moderate to significant fungicidal activity | mdpi.com |

| Rhizoctonia solani | Hydrazide derivatives | Potent fungicidal efficacy (EC50 = 0.179 mg/L) | acs.org |

| Valsa mali | Hydrazide derivatives | Potent fungicidal efficacy (EC50 = 0.789 mg/L) | acs.org |

| Fusarium graminearum | Vanillin derivatives | Good in vitro activity (90.9% inhibition at 50 mg/L) | nih.gov |

Future Directions and Emerging Research Avenues for Hexahydro 3 Methylenebenzofuran 2 3h One

Exploration of Novel Synthetic Methodologies and Green Chemistry Principles

Currently, specific, optimized synthetic routes for Hexahydro-3-methylenebenzofuran-2(3H)-one are not well-documented. Future research would likely focus on developing efficient and environmentally benign methods for its synthesis. Drawing inspiration from the synthesis of other bicyclic lactones, researchers might explore intramolecular cyclization strategies.

Green chemistry principles could be integrated by employing catalytic methods to reduce waste and improve atom economy. researchgate.netinstituteofsustainabilitystudies.comsolubilityofthings.com Methodologies such as photoorganocatalysis, which utilizes visible light and an organic catalyst for C-H activation and lactonization, could offer a sustainable approach. rsc.org The use of renewable starting materials and safer solvents would also be a key consideration in developing a green synthetic pathway. nih.gov

Deeper Mechanistic Understanding of Chemical Reactivity and Stereocontrol

A thorough investigation into the chemical reactivity of this compound is needed. The presence of the α,β-unsaturated lactone, a Michael acceptor, suggests a susceptibility to nucleophilic addition, which is a common characteristic of this class of compounds. nih.govrsc.org Mechanistic studies could elucidate the kinetics and thermodynamics of such reactions.

Furthermore, the stereochemistry of the molecule presents an opportunity for detailed stereocontrol studies. Research into stereoselective synthesis would be crucial for isolating and studying the biological activities of individual enantiomers. Techniques such as tungsten-mediated [3+2] cycloaddition, which has been used for the stereocontrolled synthesis of other bicyclic lactones, could be adapted. nih.govacs.orgacs.org Computational studies could provide insights into the transition states and intermediates of proposed reaction mechanisms, aiding in the development of highly stereoselective synthetic methods. nih.gov

Advanced Computational Studies for Predictive Modeling

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules. For this compound, quantum-chemical calculations could be employed to model its electronic structure and predict its reactivity towards various reagents. rsc.org Such studies could also help in understanding the factors that govern its stability and potential reaction pathways.

Predictive models for chemical reactivity are becoming increasingly sophisticated. uvic.canih.gov By developing quantitative structure-activity relationship (QSAR) models, it may be possible to predict the biological activity of this compound and its derivatives. These models rely on correlating the structural or physicochemical properties of compounds with their biological activities.

Elucidation of Broader Molecular Biological Interactions and Target Identification

The biological activities of this compound are currently unknown. The α-methylene-γ-butyrolactone moiety is a known pharmacophore present in many natural products with diverse biological activities, often acting as a Michael acceptor that can covalently bind to biological nucleophiles like cysteine residues in proteins. researchgate.netresearchgate.net

Future research should involve screening this compound against a variety of biological targets to identify any potential therapeutic applications. In silico target prediction algorithms could be a starting point to identify potential protein targets. nih.govnih.gov Subsequent in vitro and cellular assays would be necessary to validate these predictions and to understand the compound's mechanism of action. The well-documented DNA-damaging potential of some α,β-unsaturated lactones suggests that investigating interactions with DNA and related enzymes could be a fruitful area of research. nih.gov

Development of New Derivatives with Tailored Academic Chemical Properties or Biological Interactions

The synthesis of a library of derivatives of this compound would be a critical step in exploring its structure-activity relationships. Modifications to the core structure could be made to enhance potency, selectivity, or pharmacokinetic properties. For instance, introducing different substituents on the cyclohexane (B81311) ring could modulate lipophilicity and, consequently, biological activity. nih.gov

The development of new derivatives would also be valuable for academic research into the chemical properties of this class of compounds. For example, synthesizing derivatives with specific functional groups could allow for the study of their impact on the reactivity of the α,β-unsaturated lactone system. Such studies would contribute to a more fundamental understanding of this and related molecular scaffolds. imjst.org

Q & A

Q. What are the optimal synthetic routes for Hexahydro-3-methylenebenzofuran-2(3H)-one?

Methodological Answer: The compound can be synthesized via a condensation reaction involving benzofuranone derivatives and aldehydes. A validated protocol involves:

- Reagents : Benzofuranone (16.7 mmol), 3-methoxybenzaldehyde (20 mmol), and piperidine (3.34 mmol) in anhydrous ethanol.

- Conditions : Reflux at 80°C for 3 hours under stirring.

- Purification : Flash column chromatography (silica gel, petroleum ether/ethyl acetate = 12:1) yields the product with >99% purity .

| Parameter | Value |

|---|---|

| Reaction Temperature | 80°C |

| Solvent | Anhydrous ethanol |

| Catalyst | Piperidine |